molecular formula C24H30ClN3O5 B1663438 Givinostat hydrochloride monohydrate CAS No. 732302-99-7

Givinostat hydrochloride monohydrate

Cat. No.: B1663438
CAS No.: 732302-99-7
M. Wt: 476.0 g/mol
InChI Key: FKGKZBBDJSKCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Givinostat hydrochloride monohydrate (CAS No. 732302-99-7), also known as ITF2357 hydrochloride monohydrate, is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor with potent anti-inflammatory and antineoplastic activities. Its molecular formula is C₂₄H₂₇N₃O₄·HCl·H₂O, and it has a molar mass of 475.97 g/mol . The compound selectively inhibits HDAC isoforms, including HDAC1 (IC₅₀ = 198 nM), HDAC2 (IC₅₀ = 10 nM), and HDAC3 (IC₅₀ = 157 nM), making it a key therapeutic agent for conditions like Duchenne Muscular Dystrophy (DMD) and hematologic malignancies .

Preparation Methods

The synthesis of ITF-2357 hydrochloride monohydrate involves several steps. The key synthetic route includes the formation of a hydroxamic acid derivative, which is then coupled with a naphthylamine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ITF-2357 hydrochloride monohydrate undergoes various chemical reactions, including:

Scientific Research Applications

ITF-2357 hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

The following table compares Givinostat hydrochloride monohydrate with other HDAC inhibitors in terms of selectivity, clinical applications, and physicochemical properties:

Parameter This compound Panobinostat Vorinostat (SAHA) Entinostat (MS-275) Trichostatin A
HDAC Isoform Selectivity HDAC1/2/3 (IC₅₀: 7.5–198 nM) Pan-HDAC (IC₅₀: 1–20 nM) Class I/II HDACs HDAC1/2/3 (IC₅₀: 0.3–3 µM) Pan-HDAC (IC₅₀: 1–10 nM)
Clinical Stage Phase 3/Approved (DMD) Approved (Multiple Myeloma) Approved (Cutaneous T-cell lymphoma) Phase 3 (Breast Cancer) Preclinical/Research use only
Key Indications DMD, AML, Myeloproliferative Neoplasms Multiple Myeloma CTCL, Solid Tumors Solid Tumors, Immunotherapy Neurodegenerative Research
Solubility 75–88 mg/mL in DMSO 10 mg/mL in DMSO 100 mg/mL in DMSO 30 mg/mL in DMSO 10 mg/mL in DMSO
Unique Applications SARS-CoV-2 entry inhibition Chromatin Remodeling Studies
Toxicity Profile Cytotoxic at 200 nM (leukemia cells) Severe thrombocytopenia Fatigue, diarrhea Neutropenia High cytotoxicity in vitro

Key Research Findings and Differentiation

Antiviral Activity

DMD-Specific Efficacy

Givinostat is the first FDA-approved HDAC inhibitor for DMD, targeting aberrant HDAC activity in muscle tissues to enhance regeneration and reduce fibrosis . Comparable compounds like trichostatin A show preclinical efficacy in muscular dystrophy models but lack clinical validation .

Cytokine Modulation

At 10–25 nM, Givinostat suppresses TNFα, IL-1β, and IFNγ release in LPS-stimulated cells, outperforming entinostat (effective at µM concentrations) .

Limitations and Challenges

  • Solubility Issues: Unlike vorinostat, Givinostat’s poor aqueous solubility complicates intravenous formulation, necessitating oral administration .
  • Narrower Spectrum: Compared to pan-HDAC inhibitors (e.g., panobinostat), Givinostat’s selectivity for HDAC1/2/3 may limit efficacy in HDAC6-driven cancers .

Biological Activity

Givinostat hydrochloride monohydrate, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of inflammation, neuroprotection, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of Givinostat, supported by data tables and relevant research findings.

Givinostat functions primarily as an HDAC inhibitor, which plays a critical role in regulating gene expression through the modification of histones. By inhibiting HDACs, Givinostat increases the acetylation of histones, leading to an open chromatin structure and enhanced transcription of target genes involved in various biological processes.

  • IC50 Values : Givinostat exhibits IC50 values ranging from 7.5 to 16 nM , indicating its potency in inhibiting HDAC activity .

Anti-Inflammatory Effects

Givinostat has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it reduces the release of pro-inflammatory cytokines such as TNFα, INFγ, IL-1α, and IL-1β from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) in vitro .

Case Study: In Vitro Cytokine Expression

A study evaluated the effect of Givinostat on IL-1β expression in primary glial cells exposed to LPS. The results indicated that treatment with Givinostat at concentrations of 1 µM and 10 µM significantly reduced LPS-induced IL-1β expression to control levels without affecting basal expression .

Neuroprotective Properties

Givinostat has been investigated for its neuroprotective effects in models of brain injury. In a neonatal hypoxia-ischemia (HI) rat model, Givinostat treatment was associated with increased acetylation of histone H3 and a reduction in inflammatory cytokine expression.

Table 1: Effects of Givinostat on Histone Acetylation and Cytokine Expression

ParameterControlLPS OnlyLPS + Givinostat (1 µM)LPS + Givinostat (10 µM)
IL-1β ExpressionLowHighControl LevelControl Level
Acetylated Histone H3NormalReducedIncreasedIncreased

Pharmacokinetics

Understanding the pharmacokinetics of Givinostat is essential for its therapeutic application:

  • Absorption : Maximum concentration occurs approximately 2-3 hours post-administration.
  • Distribution : The estimated apparent volume of distribution is 160 L for the central compartment and 483 L for the peripheral compartment.
  • Protein Binding : Approximately 96% protein binding in plasma .

Therapeutic Applications

Givinostat is being explored for various therapeutic applications due to its anti-inflammatory and anti-cancer properties:

  • Chronic Inflammatory Diseases : Its ability to modulate immune responses makes it a candidate for conditions like rheumatoid arthritis.
  • Cancer Therapy : Givinostat's antineoplastic activities are under investigation for potential use in treating certain cancers .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of givinostat hydrochloride monohydrate in HDAC inhibition?

Givinostat selectively inhibits histone deacetylases (HDACs), particularly HDAC1A, HDAC1B, and HDAC2, with IC50 values of 16 nM, 7.5 nM, and 10 nM, respectively . It modulates gene expression by increasing histone acetylation, leading to altered cell cycle progression, apoptosis, and cytokine regulation. For example, it reduces TNFα, IL-1β, and IFNγ release in LPS-stimulated cells at IC50 values of 10–25 nM .

Q. What are the recommended storage and handling protocols for this compound?

Store the compound as a powder at -20°C in a dry environment to prevent hygroscopic degradation . For dissolved stocks (e.g., in DMSO), aliquot and store at -80°C for long-term stability (up to 6 months) . Avoid repeated freeze-thaw cycles to maintain potency . Always use protective equipment (gloves, lab coat, and eye protection) during handling .

Q. How should researchers prepare stock solutions of this compound for in vitro experiments?

Dissolve the compound in DMSO at a concentration of 75 mg/mL (25°C) . Centrifuge briefly before use to ensure homogeneity . For aqueous solubility, warming and ultrasonication can achieve concentrations up to 2.9 mg/mL in water . Validate solubility using HPLC for purity (>98%) .

Q. What standardized methods are used to determine givinostat’s cytotoxicity (e.g., IC50)?

Use cell viability assays (e.g., MTT/XTT) on relevant cell lines (e.g., multiple myeloma or AML cells). Typical protocols involve 48–72 hours of exposure, with IC50 values averaging 200 nM in hematological cancer models . Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values across studies (e.g., 10 nM vs. 200 nM)?

Variations arise from assay-specific conditions (e.g., cell type, exposure duration, and endpoint measurements). For cytokine inhibition (IC50 = 10–25 nM), use LPS-stimulated PBMCs and quantify cytokines via ELISA . For cytotoxicity (IC50 = 200 nM), prioritize longer exposure times in cancer cell lines . Always report experimental parameters (e.g., cell density, serum concentration) to enable cross-study comparisons .

Q. What strategies optimize in vivo dosing regimens for givinostat in preclinical models?

Based on murine studies, oral administration at 10 mg/kg reduces serum TNFα by 60% . Adjust doses using body surface area conversion tables for translational relevance . Monitor pharmacokinetics (e.g., bioavailability, half-life) and validate target engagement via histone acetylation assays in tissues .

Q. Does givinostat exhibit synergistic effects with other therapeutic agents?

Yes. Co-treatment with IL-12 and IL-18 reduces IFNγ and IL-6 production synergistically (IC50 = 12.5–25 nM) . For cancer models, explore combinations with DNA-damaging agents or immunomodulators to enhance efficacy .

Q. How can researchers validate compound stability and purity under experimental conditions?

Perform HPLC analysis to confirm purity (>98%) and stability post-reconstitution . Monitor degradation via mass spectrometry, especially under suboptimal storage conditions . For in vivo studies, validate plasma concentrations using LC-MS/MS .

Q. What experimental designs distinguish givinostat’s anti-inflammatory effects from direct cytotoxicity?

Use dose-response matrices in primary cells (e.g., PBMCs) versus cancer cell lines. Low doses (10–50 nM) suppress cytokines without cytotoxicity, while higher doses (>200 nM) induce apoptosis . Include caspase-3/7 assays and Annexin V staining to quantify apoptotic pathways .

Q. What biomarkers are critical for translating preclinical findings to clinical trials (e.g., Duchenne muscular dystrophy)?

In Phase III trials for DMD, key endpoints include muscle function metrics (e.g., time to stand) and histopathological biomarkers (e.g., reduced fibrosis) . Preclinically, monitor dystrophin restoration and HDAC inhibition in muscle biopsies .

Properties

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732302-99-7
Record name Givinostat hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat hydrochloride monohydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.